Product packaging for Orbofiban(Cat. No.:CAS No. 163250-90-6)

Orbofiban

Cat. No.: B1677454
CAS No.: 163250-90-6
M. Wt: 361.4 g/mol
InChI Key: VJDOPFARMOLELX-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The Role of Platelets in Thrombotic Pathophysiology

Platelets are small, anucleated blood cells that are indispensable for hemostasis, the process of stopping bleeding. mdpi.comahajournals.org However, their vital function in forming a hemostatic plug can become pathological in the context of thrombosis. ahajournals.org In arterial thrombosis, which often occurs at sites of ruptured atherosclerotic plaques under high shear stress, platelets adhere to the exposed subendothelial matrix, primarily through interactions with von Willebrand factor (vWF) and collagen. oup.commdpi.comoup.com This adhesion triggers platelet activation, leading to a change in shape, the release of granular contents (including ADP, serotonin, and thromboxane (B8750289) A2), and the activation of the GP IIb/IIIa receptor. oup.commdpi.com Activated platelets then aggregate, forming a platelet-rich thrombus. mdpi.comoup.com In venous thrombosis, while platelet aggregates are less prominent than in arterial thrombi, platelets still contribute significantly, including through the release of procoagulant microparticles. mdpi.commdpi.com The aggregation of platelets, regardless of the initial stimulus, converges on the activation of the GP IIb/IIIa receptor, making it a "final common pathway" for platelet aggregation. ahajournals.orgjacc.orgmedscape.com

Conceptual Basis of Glycoprotein (B1211001) IIb/IIIa Receptor Inhibition in Antithrombotic Strategies

The GP IIb/IIIa receptor, also known as integrin αIIbβ3, is a transmembrane receptor found on the surface of platelets. wikipedia.org In its activated state, it undergoes a conformational change that allows it to bind to adhesive proteins such as fibrinogen and vWF. ahajournals.orgwikipedia.org Since fibrinogen and vWF are multivalent, they can bind to GP IIb/IIIa receptors on adjacent platelets, effectively crosslinking them and leading to platelet aggregation. ahajournals.orgmedscape.comwikipedia.org

Inhibiting the GP IIb/IIIa receptor prevents the binding of fibrinogen and vWF, thereby blocking the final step in platelet aggregation, regardless of the upstream activation pathway. ahajournals.orgjacc.org This mechanism forms the conceptual basis for using GP IIb/IIIa antagonists as potent antithrombotic agents. By preventing platelet aggregation, these inhibitors aim to limit thrombus formation and reduce the risk of ischemic events. jacc.orgontosight.ai

Historical Context of Oral Glycoprotein IIb/IIIa Inhibitors in Cardiovascular Therapeutics

The success of intravenous GP IIb/IIIa inhibitors like abciximab, eptifibatide (B1663642), and tirofiban (B1683177) in reducing ischemic complications in patients undergoing percutaneous coronary intervention (PCI) and in those with acute coronary syndromes spurred interest in developing orally active agents. jacc.orgresearchgate.netopenaccessjournals.com The potential for long-term oral administration offered the possibility of extended antithrombotic protection for patients at high risk of recurrent events. ahajournals.orgnih.gov Several oral GP IIb/IIIa inhibitors, including orbofiban, sibrafiban, xemilofiban (B1684237), and lotrafiban, were developed and entered clinical trials. openaccessjournals.comwikipedia.orgacpjournals.org

However, the clinical outcomes with these first-generation oral GP IIb/IIIa inhibitors proved to be disappointing. researchgate.netnih.gov Large-scale trials failed to demonstrate a significant benefit in reducing major cardiovascular events and, unexpectedly, some trials showed an increase in mortality with the oral agents compared to placebo or aspirin (B1665792) control. ahajournals.orgacpjournals.orgnih.govahajournals.org This contrasted sharply with the observed benefits of intravenous GP IIb/IIIa inhibitors and raised questions about the differences in pharmacokinetics, pharmacodynamics, and potential off-target effects of the oral compounds. ahajournals.orgacpjournals.orgjacc.org The development of many oral GP IIb/IIIa inhibitors was subsequently abandoned due to these unfavorable results. researchgate.netnih.govahajournals.org

This compound: A Case Study in Oral Glycoprotein IIb/IIIa Inhibition

This compound is an oral ethyl-ester prodrug designed to inhibit the platelet GP IIb/IIIa receptor. ahajournals.org Its active metabolite is a potent and specific inhibitor of fibrinogen binding to GP IIb/IIIa, thereby interfering with platelet aggregation induced by various agonists. nih.gov this compound is a synthetic, non-peptide, arginine-glycine-aspartate (RGD) mimetic, reflecting its design to mimic the natural ligand binding site of the receptor. ontosight.ai

Preclinical studies with this compound demonstrated potent and sustained platelet inhibition and prevention of thrombus formation in animal models. nih.gov These findings supported its potential for chronic oral administration in preventing thrombotic events. nih.gov

Research Findings and Clinical Trial Data

This compound was evaluated in large-scale clinical trials, most notably the this compound in Patients with Unstable Coronary Syndromes (OPUS-TIMI 16) trial. ahajournals.orgnih.gov This trial enrolled over 10,000 patients with acute coronary syndromes to assess the efficacy and safety of long-term oral this compound treatment. ahajournals.orgnih.gov

The OPUS-TIMI 16 trial aimed to determine if prolonged oral GP IIb/IIIa inhibition with this compound could provide additional benefits in patients with acute coronary syndromes. ahajournals.org Patients received aspirin and were randomized to different doses of this compound or placebo. nih.gov

Despite demonstrating potent platelet inhibition, the OPUS-TIMI 16 trial did not show a significant reduction in the primary composite endpoint of cardiovascular events. ahajournals.orgnih.gov Furthermore, the trial was terminated prematurely due to an unexpected increase in 30-day mortality in one of the this compound dose groups. ahajournals.orgnih.gov

Several hypotheses have been proposed to explain the lack of efficacy and the observed increase in mortality with this compound and other first-generation oral GP IIb/IIIa inhibitors. ahajournals.orgjacc.org These include pharmacokinetic differences compared to intravenous agents, leading to suboptimal or variable levels of platelet inhibition. ahajournals.orgjacc.org Another factor that may have contributed to the unfavorable outcomes is the potential for some oral GP IIb/IIIa inhibitors, including this compound, to exhibit partial agonist activity at lower concentrations. ahajournals.orgjacc.org This partial agonism could potentially enhance platelet aggregation under certain conditions, leading to a prothrombotic state. ahajournals.orgjacc.org Studies have shown that this compound can induce conformational changes in the GP IIb/IIIa receptor and, in vitro, increase platelet aggregation in response to certain agonists. jacc.org

The findings from the OPUS-TIMI 16 trial and other studies of oral GP IIb/IIIa inhibitors provided valuable data that influenced subsequent research and the development of antiplatelet therapies. ahajournals.org The results highlighted the complexities of targeting the GP IIb/IIIa receptor with oral agents and the importance of achieving consistent and adequate levels of platelet inhibition without inducing paradoxical activation or excessive bleeding. ahajournals.orgjacc.org

The experience with this compound and other oral GP IIb/IIIa inhibitors contributed to a shift in focus towards other antiplatelet strategies, such as more potent P2Y12 receptor antagonists, which have demonstrated clinical benefits in patients with acute coronary syndromes. researchgate.netacpjournals.org

Here is a summary of some key research findings related to this compound:

Trial/StudyPatient PopulationKey FindingCitation
OPUS-TIMI 16Acute Coronary SyndromesNo significant reduction in major cardiovascular events; increased 30-day mortality in one dose group. ahajournals.orgnih.gov
OPUS-TIMI 16 (PCI Subgroup)Patients undergoing PCIObserved benefit in reducing the composite endpoint. ahajournals.orgnih.gov
In vitro studiesPlateletsPotent and specific inhibition of fibrinogen binding to GP IIb/IIIa; potential partial agonist activity. nih.govjacc.org
Preclinical studiesAnimal models (canine)Prevention of thrombus formation. nih.gov

Chemical Structure and Properties

This compound is a synthetic compound with a specific chemical structure designed to interact with the GP IIb/IIIa receptor. ontosight.ai It is an ethyl-ester prodrug, meaning it is converted to its active form in the body. ahajournals.org The active molecule is a non-peptide mimetic that contains structural features resembling the RGD sequence found in fibrinogen, allowing it to bind to the receptor. medscape.comontosight.ai

The chemical description of this compound includes N-(((3S)-1-(p-amidinophenyl)-2-oxo-3-pyrrolidinyl)carbamoyl)-beta-alanine, ethyl ester, monoacetate quadrahydrate. ontosight.ai

Key chemical properties include:

PropertyValueCitation
Molecular FormulaC17H23N5O4 (active molecule) nih.govuni.lu
Molecular Weight361.4 g/mol (active molecule) nih.gov
PubChem CID178080 (active molecule) nih.govuni.lu
BioavailabilityApproximately 28% nih.gov
Half-life16 to 18 hours (terminal elimination) ahajournals.orgnih.gov

This compound acetate (B1210297) is a salt form of this compound, with a molecular formula of C19H27N5O6 and a PubChem CID of 178079. cenmed.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H23N5O4 B1677454 Orbofiban CAS No. 163250-90-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-[[(3S)-1-(4-carbamimidoylphenyl)-2-oxopyrrolidin-3-yl]carbamoylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O4/c1-2-26-14(23)7-9-20-17(25)21-13-8-10-22(16(13)24)12-5-3-11(4-6-12)15(18)19/h3-6,13H,2,7-10H2,1H3,(H3,18,19)(H2,20,21,25)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJDOPFARMOLELX-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CCNC(=O)N[C@H]1CCN(C1=O)C2=CC=C(C=C2)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20167543
Record name Orbofiban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20167543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163250-90-6
Record name Orbofiban
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163250-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Orbofiban [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163250906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Orbofiban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20167543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ORBOFIBAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FGJ53JS7PT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacological Characterization of Orbofiban

Mechanisms of Action of Orbofiban as a Glycoprotein (B1211001) IIb/IIIa Receptor Antagonist

The primary mechanism by which this compound exerts its antiplatelet effect is through the inhibition of the GP IIb/IIIa receptor. bioline.org.br This receptor, also known as αIIbβ3, is the most abundant integrin on the platelet surface and plays a critical role in mediating platelet adhesion, activation, and aggregation. openaccessjournals.comfrontiersin.org

Competitive Inhibition of Fibrinogen Binding to Platelet Glycoprotein IIb/IIIa Receptors

This compound specifically blocks the binding of fibrinogen to the platelet GP IIb/IIIa receptor. ahajournals.org Fibrinogen is a key ligand for the activated GP IIb/IIIa receptor, and its binding facilitates the cross-linking of platelets, leading to the formation of platelet aggregates, a crucial step in thrombus formation. nih.govopenaccessjournals.com By competitively inhibiting fibrinogen binding, this compound interferes with this final common pathway of platelet aggregation. ahajournals.orgbioline.org.br The binding of fibrinogen to GP IIb/IIIa is mediated, in part, by the Arg-Gly-Asp (RGD) recognition sequence, which is also found in other adhesive proteins that bind to this receptor or other integrins. nih.gov this compound is described as an ethyl-ester prodrug with an RGD-containing peptide sequence that is recognized by the platelet GP IIb/IIIa receptor. ahajournals.org

Interaction with Activated Versus Unactivated Glycoprotein IIb/IIIa Receptor Conformations

This compound demonstrates a higher affinity for the activated conformation of the GP IIb/IIIa receptor compared to the unactivated receptor. ahajournals.org Platelet activation, triggered by various agonists, induces a conformational change in the GP IIb/IIIa receptor, transitioning it to a ligand-receptive state that allows fibrinogen binding. openaccessjournals.comahajournals.org While this compound preferentially binds to the activated receptor, its binding is not exclusively confined to this state. jacc.org Studies have shown that this compound can induce a conformational change in GP IIb/IIIa, detected by the displacement of certain monoclonal antibodies, and such changes have been linked to potential partial agonist activity. jacc.org

Differentiation of this compound's Binding Kinetics within the Glycoprotein IIb/IIIa Inhibitor Class

The binding kinetics of this compound differentiate it from other GP IIb/IIIa inhibitors. Compared to agents like roxifiban (B1679589), which exhibit high affinity for both activated and resting platelets and slow dissociation rates, this compound has relatively faster dissociation rates from human platelets. nih.govnih.gov This faster dissociation rate is associated with a shorter duration of antiplatelet effects compared to inhibitors with slower off-rates. nih.gov Additionally, the platelet binding affinity of this compound has been shown to be sensitive to changes in plasma calcium concentrations, unlike some other class I GP IIb/IIIa antagonists. nih.govoup.com

Table 1: Comparison of Binding Characteristics of this compound and Roxifiban

CharacteristicThis compoundRoxifibanSource
Binding AffinityLower affinity compared to RoxifibanHigher affinity than this compound nih.gov
Dissociation RateRelatively faster dissociation ratesRelatively slow dissociation rates nih.govnih.gov
Calcium SensitivityBinding affinity sensitive to calcium levelsBinding affinity unaffected by calcium levels nih.govoup.com
Duration of Effect (in vivo)Shorter durationPossible prolonged duration nih.gov

Potential for Partial Agonist Activity at the Glycoprotein IIb/IIIa Receptor

Research suggests that this compound may possess partial agonist activity at the GP IIb/IIIa receptor. ahajournals.orgnih.govuni-freiburg.de This paradoxical effect means that while primarily acting as an antagonist, under certain conditions, particularly at lower concentrations, this compound might enhance platelet aggregation or activation markers. jacc.org Studies have demonstrated that this compound can induce a conformational change in GP IIb/IIIa linked to partial agonism and has been associated with increased platelet expression of CD63, a marker of lysosome release and platelet activation, ex vivo. jacc.orgoup.com In vitro studies have also shown that this compound can increase platelet aggregation in response to submaximal concentrations of agonists like epinephrine (B1671497) and enhance thromboxane (B8750289) formation under specific conditions. jacc.orgcore.ac.uk This potential for partial agonist activity, especially at trough drug levels, has been hypothesized as a contributing factor to the observed clinical outcomes in trials. ahajournals.orgjacc.orgjacc.org

Pharmacodynamic Profile of this compound

The pharmacodynamic profile of this compound is characterized by its ability to inhibit platelet aggregation, although the extent and consistency of this inhibition have been subjects of investigation. ahajournals.orgjacc.org

Inhibition of Platelet Aggregation Induced by Various Agonists

This compound interferes with platelet aggregation induced by various agonists. ahajournals.orgnih.govjacc.orgcenmed.com By blocking the GP IIb/IIIa receptor, it inhibits the final step of aggregation regardless of the initial stimulus. bioline.org.br Studies have shown that this compound suppresses platelet aggregation in response to agonists such as adenosine (B11128) diphosphate (B83284) (ADP) and thrombin-activating peptide (TRAP). jacc.orgmdpi.com The degree of platelet aggregation inhibition has been shown to correlate with plasma drug levels. jacc.org However, achieving consistent and sufficient levels of platelet inhibition with oral this compound has been a challenge, with observed variability between patients and fluctuations between peak and trough drug concentrations. ahajournals.orgjacc.orgoup.com While high doses of oral GP IIb/IIIa inhibitors like this compound can achieve significant peak inhibition, trough levels may be considerably lower, potentially falling into a range where partial agonist activity or insufficient blockade could occur. ahajournals.orgoup.com

Table 2: In Vitro Inhibition of Platelet Aggregation by this compound (Example Data)

Agonist InducerThis compound Concentration (ng/ml)Inhibition of Aggregation (%)Source
Adenosine Diphosphate (ADP)29 ± 6 (IC50)50% (approximate) jacc.org
Thrombin-Activating Peptide (TRAP)61 ± 18 (IC50)50% (approximate) jacc.org

Note: IC50 represents the half-maximal inhibitory concentration.

Table 3: Ex Vivo Platelet Inhibition with this compound in a Clinical Study (Illustrative based on findings)

Time Point After DosingMean Platelet Inhibition (ADP-induced)Source
Peak Plasma LevelUp to 100% (in some patients) ahajournals.org
Trough Plasma LevelAs low as 0-20% (in some patients) ahajournals.org

Note: Data are illustrative of the variability reported and not from a specific comprehensive table in the sources.

Despite its potent anti-platelet activity observed in vitro and its ability to suppress aggregation ex vivo, the clinical effectiveness of oral this compound has been limited, and studies have reported instances of increased platelet reactivity and activation markers in patients receiving the drug. nih.govjacc.orgjacc.orgoup.comahajournals.org

Correlation between this compound Plasma Concentrations and Platelet Inhibition

Studies have demonstrated a correlation between the plasma concentration of the active form of this compound and its ability to inhibit platelet aggregation. In guinea pigs, SC-57101A, the hydrochloride salt of the active form of this compound, inhibited ADP- and collagen-induced platelet aggregation in a concentration-dependent manner in vitro. nih.gov Oral administration of this compound also resulted in dose-dependent inhibition of platelet aggregation, with the inhibition peaking at 1-2 hours postdose and declining slowly thereafter. nih.gov Plasma concentration of the active form, measured by a column-switching HPLC method, correlated well with the inhibition of platelet aggregation in guinea pigs. nih.gov

In a Phase II dose-finding study in patients with acute coronary syndromes, plasma concentrations of this compound at the highest dose (74 ± 6 ng/ml peak, 61 ± 5 ng/ml trough) exceeded the IC50 for platelet aggregation induced by adenosine diphosphate (ADP) (29 ± 6 ng/ml) and thrombin-activating peptide (61 ± 18 ng/ml). jacc.org Platelet aggregation was inhibited at all doses of this compound in this study, although inhibition was poor at trough levels when the drug was administered once daily. jacc.org The platelet aggregation data were fitted to a hyperbolic curve and related to plasma drug levels, showing a dose-response relationship. jacc.org The IC50 value for inhibition of ADP-induced aggregation was 29 ± 6 ng/ml with a correlation coefficient of 0.84. jacc.org For TRAP-induced platelet aggregation, the IC50 value was 61 ± 18 ng/ml with a correlation coefficient of 0.75. jacc.org

A population model in a Phase II study also revealed a strong correlation between drug concentration and effect, despite considerable inter-patient variability in response-time profiles. nih.gov

Here is a summary of the correlation between plasma concentration and platelet inhibition (ADP-induced) from one study:

Plasma Concentration (ng/ml)Inhibition of ADP-Induced Platelet Aggregation (%) (IC50)Correlation Coefficient
29 ± 6500.84

Preclinical Investigations of Orbofiban S Antithrombotic Activity

In Vitro Assessments of Orbofiban's Antiplatelet Potency

In vitro studies demonstrated that this compound's active form, SC-57101A, inhibited platelet aggregation induced by agonists such as ADP and collagen in a concentration-dependent manner. nih.gov The inhibitory efficacy of this compound on platelet aggregation was found to correlate well with the plasma concentration of its active form. nih.gov

However, the in vitro antiplatelet efficacy of this compound, classified as a Class II GPIIb/IIIa antagonist, showed sensitivity to changes in calcium concentrations, unlike Class I antagonists such as Roxifiban (B1679589) and Abciximab. oup.comoup.com Specifically, the inhibitory efficacy of this compound on fibrinogen binding to activated human platelets was significantly affected by changes from lower to normal plasma calcium levels. oup.com This suggests that the method of blood collection (e.g., using citrate (B86180) vs. heparin as anticoagulants, which affect calcium levels) can impact the apparent in vitro efficacy of this compound. oup.comoup.comahajournals.org

Furthermore, studies investigating the binding characteristics of this compound revealed that its active form binds with relatively lower affinity to activated human platelets compared to resting platelets. oup.com It also demonstrated relatively faster dissociation rates from resting human platelets compared to Class I antagonists like Roxifiban. oup.com

Interestingly, in vitro experiments also indicated that this compound might exhibit partial agonist activity at lower concentrations. jacc.orgnih.gov This was suggested by its ability to increase platelet aggregation in response to a submaximal concentration of epinephrine (B1671497) and enhance thromboxane (B8750289) formation when GPIIb/IIIa receptors were clustered. jacc.orgnih.gov

Efficacy in Canine Models of Thrombosis

This compound demonstrated efficacy in preventing thrombus formation in canine models of thrombosis. nih.gov In a model of cyclic flow reduction in the femoral artery of anesthetized dogs, this compound, as a platelet GPIIb/IIIa inhibitor, showed an approximately linear relationship between the degree of antithrombotic effect and the percentage of platelet aggregation inhibition after a certain threshold of inhibition was reached. oup.comoup.com Studies in canine models indicated that thrombus formation is prevented by this compound. nih.gov

Comparative Preclinical Efficacy of this compound Against Other Glycoprotein (B1211001) IIb/IIIa Inhibitors

Comparative preclinical studies evaluated this compound's efficacy against other GPIIb/IIIa inhibitors. In flow models of thrombosis, Roxifiban demonstrated comparable in vitro efficacy to the theoretical maximal concentration of Abciximab in reducing platelet thrombus formation on collagen surfaces. nih.gov In contrast, this compound, even at higher concentrations, was only effective in inhibiting the formation of larger platelet thrombi. nih.gov

Studies comparing the platelet binding characteristics showed that Roxifiban binds with higher affinity to GPIIb/IIIa receptors and exhibits slower dissociation rates than this compound. nih.gov The platelet inhibitory effects of Roxifiban were unaffected by changes in plasma calcium concentrations, whereas this compound's efficacy was sensitive to such changes. oup.comnih.gov

In a canine model of cyclic flow reduction, both Clopidogrel and reversible P2Y12 antagonists showed a significantly greater separation between antithrombotic effect and increased bleeding time (therapeutic window) compared to this compound. oup.com

While this compound inhibited thrombus formation in an arteriovenous-shunt-thrombosis model in guinea pigs in a dose-dependent manner, high doses also prolonged cutaneous bleeding time, similar to acetylsalicylic acid. nih.gov

Clinical Development Program of Orbofiban

Phase I and II Clinical Studies of Orbofiban

Early clinical development of this compound included Phase I and II studies focused on determining appropriate doses and evaluating its pharmacodynamic effects, particularly platelet inhibition, in patients with acute coronary syndromes.

This compound Dose-Finding Studies in Patients with Acute Coronary Syndromes

Phase II dose-finding studies were conducted to correlate the inhibition of ex vivo platelet aggregation by this compound with administered doses and patient characteristics in individuals presenting with acute coronary syndromes. nih.govresearchgate.net One such study involved 520 patients with ACS who were randomized to receive various twice-daily doses of this compound (30 mg, 40 mg, or 50 mg), a once-daily dose (50 mg), or placebo for 84 days. jacc.org These studies aimed to map the dose-effect relationship of this compound. nih.gov

Evaluation of Platelet Inhibition Dynamics in Early Clinical Trials

Early clinical trials evaluated the dynamics of platelet inhibition achieved with this compound. Studies assessed platelet activity by examining GP IIb/IIIa receptor conformation, expression of CD63 antigen, and platelet aggregation. jacc.org In a Phase II study, plasma concentrations of this compound at the highest dose (50 mg twice daily) exceeded the IC50 for platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP) and thrombin-activating peptide (TRAP). jacc.org Specifically, peak plasma concentrations were 74 ± 6 ng/ml and trough concentrations were 61 ± 5 ng/ml, compared to IC50 values of 29 ± 6 ng/ml for ADP-induced aggregation and 61 ± 18 ng/ml for TRAP-induced aggregation. jacc.org

However, these studies also revealed that this compound induced a conformational change in GP IIb/IIIa, detected by the displacement of a specific monoclonal antibody (mAb2), which has been linked to partial agonist activity. jacc.org Consistent with this, ex vivo platelet expression of CD63 was significantly increased at multiple time points during the study. jacc.org In vitro studies further demonstrated that this compound increased platelet aggregation in response to a submaximal concentration of epinephrine (B1671497) and enhanced thromboxane (B8750289) formation when platelet GP IIb/IIIa receptors were clustered. jacc.org These findings suggested that this compound acts as both an antagonist and a partial agonist of platelet GP IIb/IIIa, and this partial agonist activity, particularly at lower drug concentrations (e.g., during trough periods), might enhance platelet aggregation. jacc.org The degree of platelet aggregation inhibition and receptor occupancy achieved with oral this compound was noted to be less than the approximately 80% inhibition achieved with intravenous GP IIb/IIIa antagonists. jacc.org

Major Phase III Clinical Trials of this compound

Following early-phase studies, this compound advanced into large-scale Phase III clinical trials to evaluate its efficacy and safety in broader patient populations with acute coronary syndromes.

The this compound in Patients with Unstable Coronary Syndromes (OPUS-TIMI 16) Trial Design and Methodology

The this compound in Patients with Unstable Coronary Syndromes (OPUS-TIMI 16) trial was a large Phase III study that enrolled 10,288 patients with acute coronary syndromes across 888 hospitals in 29 countries between October 1997 and November 1998. ahajournals.orgnih.gov The trial aimed to investigate the potential benefits of long-term oral GP IIb/IIIa inhibition. ahajournals.orgscispace.com

The study population included patients with ischemic discomfort at rest lasting at least 5 minutes, with symptom onset within 72 hours of randomization. ahajournals.org Additional inclusion criteria included the presence of at least one of the following features: new or presumably new ST segment deviation of ≥0.5 mm, T-wave inversion ≥3 mm in 3 leads or left bundle branch block, positive cardiac markers, or (for the initial 3000 patients) a history of myocardial infarction, PCI, CABG, coronary stenosis ≥50%, age ≥65 years with a history of angina or positive stress test, prior peripheral arterial or cerebrovascular disease, or diabetes mellitus. ahajournals.org Patients were required to be treated with 150 to 162 mg of aspirin (B1665792) daily. ahajournals.org

Patients were randomized in a 1:1:1 ratio to receive one of three treatment regimens for the duration of the trial: 50 mg of this compound twice daily (50/50 group), 50 mg of this compound twice daily for 30 days followed by 30 mg of this compound twice daily (50/30 group), or placebo. ahajournals.org The trial design targeted mean trough and peak levels of platelet inhibition of 45% to 65% and 55% to 80%, respectively, with the selected this compound doses. ahajournals.org

The primary endpoint of the OPUS-TIMI 16 trial was a composite of death, myocardial infarction (MI), recurrent ischemia at rest leading to rehospitalization or urgent revascularization, or stroke, using standard TIMI definitions. ahajournals.org

Safety of this compound in Acute Coronary Research (SOAR) Trial Objectives

The Safety of this compound in Acute Coronary Research (SOAR) trial was a randomized, placebo-controlled Phase III study. ahajournals.orgcore.ac.uk The SOAR trial aimed to compare four dosage levels of oral this compound to placebo in patients hospitalized with unstable angina or recent myocardial infarction. core.ac.uk Patients in SOAR were randomized to receive this compound at doses of 30 mg, 40 mg, or 50 mg twice daily, or 50 mg once daily, or placebo for up to 3 months. core.ac.uk All patients also received concomitant aspirin. core.ac.uk While the name suggests a focus on safety, the trial design involved evaluating different dosage levels in patients with ACS. core.ac.uk A good dose response in terms of ex vivo ADP-induced platelet aggregation was observed in the SOAR trial. ahajournals.org

Clinical Outcomes and Efficacy Assessments of Orbofiban Therapy

Observed Effects on Myocardial Infarction and Stroke Incidence

Analysis of individual components of the composite endpoint in trials like OPUS-TIMI 16 revealed specific outcomes regarding myocardial infarction and stroke. While orbofiban aimed to prevent thrombotic events, large trials did not show a reduction in the incidence of MI or stroke compared to placebo. nih.govahajournals.orgoup.com In fact, in the OPUS-TIMI 16 trial, there was no reduction in myocardial infarction or stroke rates with this compound. nih.govahajournals.org One analysis looking at the influence of the PlA polymorphism of GPIIIa in a subset of OPUS-TIMI 16 patients noted a higher risk of MI in PlA2 carriers receiving this compound compared with noncarriers (Relative Risk 4.27, P < .001). ashpublications.org Stroke was reported as an uncommon event in patients with acute coronary syndromes in the PURSUIT trial (which studied eptifibatide (B1663642), another GPIIb/IIIa inhibitor), although associated with significant morbidity and mortality. scielo.br Data specifically on this compound's impact on stroke incidence in large trials did not show a benefit. nih.govahajournals.orgnih.gov

Paradoxical Clinical Findings: Lack of Overall Benefit in Large-Scale Trials

Summary of Key Efficacy Findings from OPUS-TIMI 16

EndpointPlacebo (%)This compound 50/30 (%)This compound 50/50 (%)P-value (vs. Placebo)
Primary Composite Endpoint (Death, MI, Rehospitalization for Ischemia, Urgent Revascularization, Stroke)22.923.122.8Not significant nih.govahajournals.org
10-Month Mortality3.75.14.50.008 (50/30 vs Placebo), 0.11 (50/50 vs Placebo) nih.govahajournals.org

Myocardial Infarction Rates in OPUS-TIMI 16 (Subset Analysis based on PlA Polymorphism)

Patient Group (based on PlA polymorphism)Treatment GroupRisk of MI (Relative Risk)P-value
PlA2 carriersThis compound4.27< 0.001 ashpublications.org
NoncarriersThis compoundNot specified in this context-
PlA2 carriersPlaceboNo evidence of increased risk- ashpublications.org

Note: Data extracted from search result ashpublications.org. This table presents findings from a specific subgroup analysis.

Safety Profile and Mechanistic Underpinnings of Orbofiban Associated Adverse Events

Analysis of Bleeding Complications Associated with Orbofiban

In the OPUS-TIMI 16 trial, while intracranial hemorrhage and severe bleeding rates were comparable between the this compound and placebo groups, major and minor bleeding were significantly more frequent with this compound. nih.govahajournals.org The trial involved 10,288 patients with acute coronary syndromes who were randomized to receive one of two this compound dosing regimens or a placebo, in addition to aspirin (B1665792). nih.gov The group receiving 50 mg of this compound twice daily (50/50 group) and the group receiving 50 mg twice daily for 30 days followed by 30 mg twice daily (50/30 group) both showed higher rates of major or severe bleeding compared to the placebo group. nih.gov Specifically, major or severe bleeding occurred in 4.5% of the 50/50 group and 3.7% of the 50/30 group, compared to 2.0% in the placebo group. nih.gov Despite this increase, the absolute excess of major bleeding was modest, at approximately 1% to 2% over the 10-month treatment period. ahajournals.org

Bleeding EventPlacebo (%)This compound 50/30 Group (%)This compound 50/50 Group (%)
Major or Severe Bleeding2.03.74.5

Incidence and Mechanisms of Thrombocytopenia in this compound-Treated Patients

Thrombocytopenia, a condition characterized by a low platelet count, was a rare but more common adverse event in patients treated with this compound compared to placebo in the OPUS-TIMI 16 trial. ahajournals.orgnih.gov The incidence of thrombocytopenia (defined as a platelet count < 80,000/μL) at one year was 0.92% in the this compound group versus 0.2% in the placebo group. nih.gov Although infrequent, the development of thrombocytopenia was associated with significantly higher rates of adverse clinical outcomes. nih.gov Patients who developed thrombocytopenia had higher rates of death, recurrent myocardial infarction, intracranial hemorrhage, and major or severe bleeding at 30 days. nih.gov Evidence suggests an immune-mediated etiology for thrombocytopenia associated with oral GP IIb/IIIa inhibitors like this compound. timi.org

Outcome at 30 DaysThrombocytopenia (%)No Thrombocytopenia (%)
Death11.61.7
Recurrent Myocardial Infarction12.12.8
Intracranial Hemorrhage2.90.0
Major or Severe Bleeding19.02.0

Investigation of Prothrombotic Mechanisms Induced by this compound

Exploratory analyses from the OPUS-TIMI 16 trial suggested that the excess mortality observed with this compound was related to new thrombotic events, pointing towards a potential prothrombotic effect of the drug. ahajournals.orgahajournals.org Several mechanisms have been proposed to explain this paradoxical effect.

This compound has been shown to act as both an antagonist and a partial agonist of the GP IIb/IIIa receptor. ahajournals.orgnih.gov Studies have demonstrated that this compound can induce a conformational change in the GP IIb/IIIa receptor. nih.govjacc.org This change, detected by the displacement of a specific monoclonal antibody, has been linked to partial agonist activity. nih.govjacc.org This partial agonism may, under certain conditions, lead to platelet activation rather than inhibition. nih.gov

A substudy of the OPUS-TIMI 16 trial revealed a paradoxical increase in platelet reactivity in patients receiving this compound. nih.gov This was observed in terms of both fibrinogen binding and alpha-granule degranulation, the latter being a marker of platelet activation. nih.gov Specifically, an increase in the expression of platelet surface P-selectin and CD63, both markers of platelet activation, was documented in patients treated with this compound. ahajournals.orgnih.govahajournals.org This suggests that despite its intended function as a platelet inhibitor, this compound can lead to a state of heightened platelet activation. nih.gov

The prothrombotic effect of this compound may be particularly relevant at trough drug concentrations. ahajournals.org It is hypothesized that at low blood concentrations of the oral GP IIb/IIIa inhibitor, the partial agonist effects may become more prominent, leading to enhanced platelet aggregation and a prothrombotic state. ahajournals.orgnih.gov This could increase the likelihood of new thrombotic events during periods of lower drug levels between doses. ahajournals.org The pharmacokinetics of first-generation oral GP IIb/IIIa inhibitors like this compound, which can rapidly move on and off the receptor, may contribute to this phenomenon. ahajournals.org

An increase in platelet-monocyte interactions has been noted with GP IIb/IIIa antagonists. ahajournals.orgahajournals.org While direct data for this compound is limited, this class effect could contribute to a prothrombotic and proinflammatory state. Activated platelets can bind to monocytes, forming platelet-monocyte aggregates, which are implicated in the progression of thrombosis and inflammation. ahajournals.org

Observed Increase in Mortality in this compound Clinical Trials and Contributing Factors

Clinical trials investigating the efficacy and safety of the oral glycoprotein (B1211001) IIb/IIIa inhibitor, this compound, revealed an unexpected and statistically significant increase in mortality among patients receiving the drug compared to placebo. This finding was not only a pivotal point in the clinical development of this compound but also raised broader questions about the safety of the entire class of oral GP IIb/IIIa inhibitors. The most notable evidence of this increased risk emerged from the this compound in Patients with Unstable Coronary Syndromes (OPUS-TIMI 16) trial, which was prematurely terminated due to this adverse outcome. ahajournals.orgahajournals.org

A meta-analysis of four large-scale, placebo-controlled, randomized trials involving over 33,000 patients treated with oral glycoprotein IIb/IIIa inhibitors, including this compound, confirmed a consistent and statistically significant increase in mortality. nih.gov The pooled data from these trials demonstrated a notable odds ratio for death with oral GP IIb/IIIa therapy. ahajournals.orgnih.gov Specifically, in the OPUS-TIMI 16 trial, a concerning trend in mortality was observed, leading to the early cessation of the study. ahajournals.orgahajournals.org Another meta-analysis further substantiated these findings, reporting a 31% increase in mortality with oral glycoprotein IIb/IIIa agents compared to controls. nih.gov

The following table summarizes the mortality data from key clinical trials and meta-analyses of oral glycoprotein IIb/IIIa inhibitors, including those that evaluated this compound.

Mortality in Oral Glycoprotein IIb/IIIa Inhibitor Trials

Trial/AnalysisComparisonOdds Ratio (OR) for Mortality95% Confidence Interval (CI)P-value
Meta-analysis of 4 TrialsOral GP IIb/IIIa Inhibitor vs. Placebo1.371.13 - 1.66P=0.001
OPUS-TIMI 16This compound vs. Placebo1.41.00 - 1.95P=0.047
EXCITE Trial (Xemilofiban)Xemilofiban (B1684237) vs. Placebo2.10.99 - 4.46P=0.048
2nd SYMPHONY Trial (Sibrafiban)Sibrafiban vs. Aspirin1.541.02 - 2.34P=0.038
Meta-analysis (High-Dose Therapy)High-Dose Oral GP IIb/IIIa Inhibitor vs. Aspirin1.401.14 - 1.73P=0.002
Meta-analysis (Low-Dose Therapy)Low-Dose Oral GP IIb/IIIa Inhibitor vs. Aspirin1.321.01 - 1.73P=0.046

Several factors have been proposed to contribute to this paradoxical increase in mortality with this compound and other oral GP IIb/IIIa inhibitors. One of the leading hypotheses is the potential for a prothrombotic effect under certain conditions. nih.govresearchgate.net Research has suggested that this compound may act as a partial agonist of the platelet GPIIb/IIIa receptor. nih.govjacc.org This partial agonism could, particularly at low or fluctuating plasma concentrations of the drug, paradoxically activate platelets and promote thrombosis rather than prevent it. nih.govjacc.org Studies have shown that this compound can induce a conformational change in the GPIIb/IIIa receptor, a phenomenon linked to partial agonist activity. nih.govjacc.org This could lead to an increase in platelet aggregation in response to submaximal stimuli. nih.gov

Another significant contributing factor is the increased risk of bleeding . ahajournals.orgahajournals.org While a higher bleeding risk is an expected consequence of antiplatelet therapy, the fatal bleeding complications associated with oral GP IIb/IIIa inhibitors were a major concern. nih.govnih.gov A meta-analysis demonstrated a statistically significant increase in major bleeding with these agents. ahajournals.org

Furthermore, drug-induced thrombocytopenia has been identified as a complication of this compound treatment. nih.govresearchgate.net Although relatively uncommon, the development of thrombocytopenia in patients receiving this compound was associated with significantly higher rates of death, recurrent myocardial infarction, and major bleeding. nih.gov In the OPUS-TIMI 16 trial, thrombocytopenia was more common in patients treated with this compound compared to placebo. nih.gov

The following table details the incidence of thrombocytopenia and associated adverse outcomes in the OPUS-TIMI 16 trial.

Thrombocytopenia and Outcomes in the OPUS-TIMI 16 Trial

OutcomePatients with Thrombocytopenia (%)Patients without Thrombocytopenia (%)P-value
Death at 30 days11.61.7&lt; 0.001
Recurrent Myocardial Infarction at 30 days12.12.8&lt; 0.001
Intracranial Hemorrhage at 30 days2.90.0&lt; 0.001
Major or Severe Bleeding at 30 days19.02.0&lt; 0.001

Other proposed contributing factors to the increased mortality include suboptimal plasma drug levels between oral doses, which could lead to periods of inadequate platelet inhibition and a potential for rebound platelet activity. nih.govahajournals.org Additionally, individual variations in patient response to the drug, influenced by factors such as renal function and antecedent medications, may have played a role. ahajournals.orgahajournals.org

Comparative Analysis of Orbofiban Within the Glycoprotein Iib/iiia Inhibitor Landscape

Distinction Between Oral and Intravenous Glycoprotein (B1211001) IIb/IIIa Antagonists

A key distinction between oral and intravenous GP IIb/IIIa antagonists lies in their administration routes and the resulting pharmacokinetic and pharmacodynamic profiles. Intravenous GP IIb/IIIa inhibitors, such as abciximab, eptifibatide (B1663642), and tirofiban (B1683177), are administered parenterally, allowing for rapid achievement and maintenance of high levels of platelet inhibition. nih.govmims.comguidetomalariapharmacology.orgwikipedia.org This sustained, high level of inhibition is considered crucial for preventing acute thrombotic events, particularly during procedures like PCI. nih.govmims.comnih.govcenmed.com

In contrast, oral GP IIb/IIIa inhibitors, including orbofiban, were designed for long-term use, aiming to provide extended antiplatelet effects. guidetomalariapharmacology.orgcenmed.com However, oral administration results in pharmacokinetic variability, leading to peaks and troughs in the level of platelet inhibition, which correspond to the drug's half-life. nih.gov Substantial inter-patient variability in the level of inhibition has been observed with oral agents, partly due to differences in bioavailability. nih.gov This contrasts with the more predictable and consistently high levels of inhibition achieved with intravenously administered inhibitors. nih.gov

The targeted levels of platelet inhibition also differed between the two routes of administration in early clinical trials. Intravenous compounds were typically dosed to achieve high levels of platelet inhibition, whereas the oral agents aimed for lower levels, ranging from approximately 45% to 80% inhibition in the case of this compound in the OPUS-TIMI 16 trial. nih.gov This lower level of inhibition with oral agents may not have been sufficient to provide optimal protection against ischemic events. nih.gov

FeatureOral GP IIb/IIIa Inhibitors (e.g., this compound)Intravenous GP IIb/IIIa Inhibitors (e.g., Abciximab, Eptifibatide, Tirofiban)
Route of Administration OralIntravenous
Targeted Use Long-term therapyAcute treatment, particularly during PCI and in high-risk ACS
Platelet Inhibition Level Lower, with peaks and troughsHigh, sustained levels
Pharmacokinetic Profile Variable bioavailability, peaks and troughsRapid onset, predictable and consistent levels
Clinical Trial Outcomes Generally disappointing, increased adverse eventsDemonstrated benefit in specific acute settings

Comparison of this compound with Other First-Generation Oral Glycoprotein IIb/IIIa Inhibitors (e.g., Sibrafiban, Xemilofiban (B1684237), Lotrafiban)

This compound is often categorized alongside other early oral GP IIb/IIIa inhibitors such as sibrafiban, xemilofiban, and lotrafiban. nih.govnih.govwikipedia.orgwikipedia.orgwikimedia.orgguidetopharmacology.orguni.luidrblab.net These compounds represented the first generation of attempts to translate the success of intravenous GP IIb/IIIa inhibition into an oral format for broader, long-term use. nih.govguidetomalariapharmacology.orgnih.govuni.lu

Despite initial promise, large-scale clinical trials evaluating these first-generation oral agents, including the OPUS-TIMI 16 trial with this compound, the SYMPHONY trials with sibrafiban, the EXCITE trial with xemilofiban, and the BRAVO trial with lotrafiban, consistently failed to demonstrate a reduction in ischemic events. nih.govwikipedia.orgwikipedia.orgwikimedia.orguni.lu Furthermore, these trials observed concerning trends towards an increase in mortality and bleeding complications with the oral inhibitors compared to control groups, often treated with aspirin (B1665792) alone. nih.govwikipedia.orgwikipedia.orgwikimedia.orguni.lu A pooled analysis of trials involving oral GP IIb/IIIa inhibitors showed a significant increase in mortality. nih.govwikipedia.org

The lack of efficacy and observed increase in adverse events with these first-generation oral agents, including this compound, led to the premature termination of several large trials and the discontinuation of their clinical development for arterial thrombosis, myocardial infarction, and unstable angina pectoris. wikimedia.orgguidetopharmacology.org This outcome stood in stark contrast to the established benefits of intravenous GP IIb/IIIa inhibitors in acute settings. mims.comguidetomalariapharmacology.orgnih.govwikipedia.orgwikipedia.org

Oral GP IIb/IIIa InhibitorKey Clinical Trial(s)Primary Outcome in TrialsOverall Clinical Trial Result
This compoundOPUS-TIMI 16 nih.govnih.govComposite endpoint of death, MI, recurrent ischemia, etc. nih.govFailed to reduce events, associated with increased mortality nih.govnih.govwikipedia.org
SibrafibanSYMPHONY, 2nd SYMPHONY nih.govwikipedia.orguni.luPrevention of recurrent ischemic events wikipedia.orgNo reduction in events, trends towards increased mortality nih.govwikipedia.org
XemilofibanEXCITE nih.govcenmed.comComposite endpoint cenmed.comNo benefit observed cenmed.com
LotrafibanBRAVO wikimedia.orgComposite endpointIncreased mortality observed wikimedia.org

Differences in Pharmacodynamic Properties and Clinical Profiles Among Oral Glycoprotein IIb/IIIa Inhibitors

Beyond the shared characteristic of oral administration and disappointing clinical trial outcomes, there were also differences in the pharmacodynamic properties and clinical profiles among the first-generation oral GP IIb/IIIa inhibitors like this compound, sibrafiban, xemilofiban, and lotrafiban.

One significant pharmacodynamic difference explored was the binding affinity and dissociation rate from the GP IIb/IIIa receptor. This compound, sibrafiban, and xemilofiban were characterized by relatively faster dissociation rates from human platelets compared to some later-generation or intravenous agents like roxifiban (B1679589) or abciximab. nih.govwikimedia.orguni.lunih.govuni.luctdbase.org This rapid dissociation was hypothesized as a potential factor contributing to their lack of efficacy and possibly the observed prothrombotic effects. nih.govcenmed.com The idea was that if the drug rapidly detached from the receptor, it could leave the receptor in an activated state, potentially allowing fibrinogen binding and platelet aggregation to occur between doses or during periods of low drug concentration. nih.govcenmed.com

Studies indicated that this compound, specifically, might act as both an antagonist and a partial agonist of the GP IIb/IIIa receptor. nih.gov Increased markers of platelet activation, such as platelet surface P-selectin, were documented in patients treated with this compound in the OPUS-TIMI 16 trial, further supporting the possibility of paradoxical platelet activation. nih.govcenmed.com Similar findings were reported for xemilofiban. cenmed.com

The clinical profiles of these oral inhibitors were uniformly marked by a failure to reduce ischemic events and an increase in bleeding complications. nih.govcenmed.comwikipedia.orgwikipedia.orguni.luuni.lu The unexpected excess mortality observed in trials like OPUS-TIMI 16 (this compound) and the second SYMPHONY study (sibrafiban) was a major concern that ultimately halted their development. nih.govwikipedia.org Exploratory analyses in OPUS-TIMI 16 suggested that the cause of death in the this compound group might be related to new thrombotic events, potentially linked to the hypothesized prothrombotic mechanism. nih.gov

The variability in platelet inhibition levels and the potential for paradoxical platelet activation were considered significant pharmacodynamic limitations of these first-generation oral agents, differentiating their in vivo effects from the more consistently effective intravenous inhibitors and contributing to their unfavorable clinical outcomes. nih.govcenmed.comcenmed.com

Pharmacodynamic PropertyThis compoundSibrafibanXemilofibanRoxifiban (for comparison) nih.govuni.luctdbase.org
Binding AffinityRelatively lower affinity for resting platelets ctdbase.orgRelatively lower affinity for resting platelets ctdbase.orgBinds to activated platelets guidetopharmacology.orgHigh affinity for resting and activated platelets uni.luctdbase.org
Dissociation RateRelatively fast uni.luctdbase.orgRelatively fast uni.luctdbase.orgRelatively fast nih.govRelatively slow nih.govuni.lu
Potential for Paradoxical ActivationSuggested/Observed nih.govcenmed.comSuggested nih.govSuggested cenmed.comExperimental data showed no prothrombotic effects cenmed.com

Advanced Research and Modeling in Orbofiban Pharmacodynamics

Development of Neural Network Pharmacodynamic Models for Orbofiban

Neural network (NN) models have been developed to correlate the inhibition of ex vivo platelet aggregation by this compound with administered dose and patient characteristics. nih.govresearchgate.net One such model, a back-propagation NN, was designed using data from a Phase II dose-finding study in patients with acute coronary syndromes. nih.govresearchgate.net The model aimed to predict drug effect measured at multiple time points on different treatment days. nih.govresearchgate.net

The training set for this NN consisted of patients with complete response profiles (n=67), while the remaining patients (n=47) were included in the validation set. nih.gov The final NN model provided a reasonable description of this compound pharmacodynamics from sparse data sets without requiring a specified structural model or drug concentrations. nih.govresearchgate.net

Despite considerable inter-patient variability in response-time profiles, a population direct-effect inhibitory sigmoidal model also used in the study revealed a strong correlation between drug concentration and effect and demonstrated greater precision than the NN model. nih.gov However, these results suggest that NNs could be valuable for individualizing pharmacotherapy, particularly when drug concentrations are difficult to predict or are unavailable. nih.gov

Molecular Modeling Approaches to this compound-Glycoprotein IIb/IIIa Interactions

This compound functions by inhibiting the binding of fibrinogen to the platelet GPIIb/IIIa receptor. ontosight.ai This interaction is a key area of study using molecular modeling approaches. The GPIIb/IIIa receptor is an integrin, a type of heterodimeric glycoprotein (B1211001) receptor on the cell surface that plays a key role in cell adhesion. brad.ac.ukresearchgate.net Specifically, αIIbβ3 is exclusively expressed on platelets and their precursor cells, megakaryocytes. researchgate.net Upon platelet activation, αIIbβ3 undergoes conformational changes, facilitating platelet aggregation and thrombus formation. researchgate.net

This compound, as an RGD mimetic, is designed to bind to the RGD binding site on the GPIIb/IIIa receptor, mimicking the Arg-Gly-Asp sequence found in natural ligands like fibrinogen. ontosight.aibrad.ac.uk Studies comparing this compound with other GPIIb/IIIa antagonists have investigated their binding characteristics and effects on receptor conformation. nih.govnih.gov For instance, comparative studies in experimental models suggest that agents with tight binding to the GPIIb/IIIa receptor may have improved efficacy compared to those with rapid dissociation rates, such as this compound and Sibrafiban. nih.govahajournals.org

Research has also explored the potential of this compound to induce conformational changes in GPIIb/IIIa. One study documented that this compound is both an antagonist and a partial agonist of the GPIIb/IIIa receptor, inducing a conformational change detected by the displacement of a specific monoclonal antibody (mAb2). jacc.org Such conformational changes have been linked to partial agonist activity. jacc.org Analytical ultracentrifugation studies comparing various GPIIb/IIIa antagonists, including this compound, have provided insights into their effects on the solution structure of αIIbβ3, perturbing its conformation (priming) and promoting oligomerization (clustering). nih.gov The order of effectiveness in this regard was found to be echistatin (B137904) > eptifibatide (B1663642) > this compound > tirofiban (B1683177) > roxifiban (B1679589). nih.gov

Structure-Activity Relationship Studies and Arginine-Glycine-Aspartate (RGD) Mimetics in this compound Development

This compound is a non-peptide RGD mimetic, developed to inhibit the GPIIb/IIIa receptor by mimicking the RGD recognition motif. ontosight.aibrad.ac.uknih.gov The development of small molecule β3 integrin antagonists, including this compound, progressed from linear and cyclic peptides containing the RGD sequence to peptidomimetics with improved pharmacological properties. brad.ac.uk

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how chemical structure relates to biological activity. umb.eduslideshare.netquizlet.com In the context of this compound and other RGD mimetics, SAR studies aim to identify the key structural features responsible for high affinity binding to the GPIIb/IIIa receptor and potent antiplatelet activity. brad.ac.ukresearchgate.net These studies involve systematic modifications to the chemical structure of lead compounds and evaluating the impact of these changes on their binding affinity and functional activity. umb.eduquizlet.com

The design of RGD mimetics like this compound is based on the crucial interaction of the RGD sequence with the GPIIb/IIIa receptor. ontosight.aibrad.ac.uk SAR studies in this area have explored various scaffolds and functional groups to optimize the interaction with the receptor's binding site, which involves the metal-ion-dependent adhesion site (MIDAS) on the β-I domain and acidic residues on the β-propeller domain of the α-subunit. brad.ac.ukrcsi.com The development of this compound and other oral GPIIb/IIIa antagonists like Sibrafiban, Xemilofiban (B1684237), and Lotrafiban were part of intense research efforts in the 1990s, inspired by the success of intravenous agents. brad.ac.ukresearchgate.netnih.gov While these oral agents showed promise due to their potent antiplatelet effects, their clinical development faced challenges. ontosight.aibrad.ac.uk Comparative binding studies have shown distinct binding profiles among different RGD mimetics, highlighting the importance of specific structural features for receptor affinity and dissociation rates. nih.gov

Synthesis Research and Prodrug Design in Orbofiban Development

Synthetic Methodologies for Orbofiban and Related Structures

While specific detailed synthetic methodologies for this compound are not extensively detailed in the provided search results, the compound itself is described as an ethyl ester prodrug mdpi.comfortunejournals.comahajournals.org. Its active form is a free acid mdpi.commdpi.comahajournals.org. This suggests that the synthesis would involve the formation of the core structure with a carboxylic acid functional group, followed by esterification to create the ethyl ester prodrug.

Related structures in the context of GPIIb/IIIa antagonists include other compounds investigated for similar therapeutic purposes, such as xemilofiban (B1684237), sibrafiban, and lotrafiban, many of which also utilized prodrug strategies mdpi.com. These compounds often feature an RGD-mimetic (Arginine-Glycine-Aspartic acid) or RGD-like site that is crucial for binding to the GPIIb/IIIa receptor ahajournals.orgharvard.eduoup.com. The synthesis of such compounds typically involves the construction of a scaffold that presents these key binding elements in the correct spatial orientation.

Research into the synthesis of related structures, such as non-racemic benzo[f]quinalinones and beta-substituted amines, has been presented at conferences focusing on organic reactions and processes, indicating the complexity and specialized nature of synthesizing compounds with specific chiral centers and functional groups relevant to drug development grc.org. The mention of optimizing a process to make an unusual gamma-aminobutyrolactam as a key intermediate for this compound highlights the focus on developing efficient synthetic routes for crucial building blocks grc.org.

Prodrug Strategy for Oral Bioavailability and Active Moiety Formation

This compound is an ester-type prodrug designed to improve oral bioavailability mdpi.com. The rationale behind this strategy is that the ethyl ester form of this compound is more readily absorbed orally compared to its active free acid form mdpi.commdpi.com. Once absorbed, the prodrug undergoes enzymatic hydrolysis, primarily in the liver, to release the active free acid mdpi.com. This active metabolite is the molecule responsible for inhibiting platelet aggregation by blocking the binding of fibrinogen to the GPIIb/IIIa receptor mdpi.comfortunejournals.com.

This prodrug approach is a common strategy in medicinal chemistry to overcome challenges associated with oral administration, such as poor absorption due to high polarity or susceptibility to degradation in the gastrointestinal tract mdpi.comnih.govnih.gov. By masking the polar carboxylic acid group as a less polar ethyl ester, the passive diffusion across biological membranes, such as those in the gut, is enhanced mdpi.comnih.gov. The subsequent hydrolysis by esterases in the liver or other tissues then liberates the active drug mdpi.comnih.gov.

The active form of this compound, the free acid (sometimes referred to as SC-57101 or YZ202), is the species that interacts with the GPIIb/IIIa receptor mdpi.comahajournals.org. Studies have investigated the binding affinity and inhibitory potency of this active form against platelet aggregation mdpi.comahajournals.org. For instance, the active form prevents fibrinogen binding to the receptor with an IC50 of 47 nM mdpi.com.

Optimization of Synthetic Processes for Key Intermediates of this compound

Optimization of synthetic processes is a critical aspect of drug development, aiming to improve yield, purity, efficiency, and scalability. While detailed specific optimizations for all intermediates of this compound are not provided, there is a mention of the optimization of a process to synthesize an "unusual gamma-aminobutyrolactam" which is identified as a key intermediate for this compound grc.org. This suggests that the synthesis of this compound involves multi-step routes, and specific efforts were directed towards making the production of crucial building blocks more efficient.

Challenges, Lessons Learned, and Future Directions in Oral Glycoprotein Iib/iiia Antagonism Research

Addressing the Discrepancy Between Potent Platelet Inhibition and Unfavorable Clinical Outcomes

A major challenge encountered with oral GP IIb/IIIa inhibitors like orbofiban was the stark discrepancy between their demonstrated ability to potently inhibit platelet aggregation and the unfavorable, sometimes harmful, clinical outcomes observed in large trials. nih.govnih.govjacc.orgnih.gov While these agents effectively blocked the final common pathway of platelet aggregation by preventing fibrinogen binding to the GP IIb/IIIa receptor, this did not translate into reduced ischemic events and was associated with increased mortality. nih.govjacc.orgnih.govnih.gov

Several potential mechanisms have been proposed to explain this paradox. One hypothesis is that at certain drug concentrations, particularly the lower trough levels experienced with oral dosing, these agents might dissociate from the receptor, leaving it in an activated state that could paradoxically promote platelet aggregation. nih.govmedscape.org Evidence supporting this includes documented increases in markers of platelet activation, such as P-selectin expression, in patients treated with oral inhibitors like this compound and xemilofiban (B1684237). nih.govjacc.orgmedscape.org Studies with this compound specifically demonstrated that it could induce a conformational change in GP IIb/IIIa linked to partial agonist activity, and in vitro, it increased platelet aggregation to a submaximal concentration of epinephrine (B1671497) and increased thromboxane (B8750289) formation under certain conditions. jacc.orgnih.govcore.ac.uk This partial agonist activity at low drug concentrations may enhance platelet aggregation. jacc.orgnih.gov

Another contributing factor may have been suboptimal or variable levels of platelet inhibition achieved with fixed oral dosing regimens. jacc.orgmedscape.orgjacc.org While peak plasma levels might exceed the concentration required for significant platelet inhibition, trough levels could be insufficient, potentially leading to periods where the paradoxical prothrombotic effect is more prominent. jacc.org The lack of a clear understanding of the optimal level and consistency of platelet inhibition required for long-term oral therapy, without increasing risk, was a significant hurdle.

Furthermore, the development process highlighted limitations in the available methods for assessing platelet function and monitoring the pharmacodynamic effects of these novel drugs in a clinically relevant manner. oup.comnih.govnih.gov

Strategies for Mitigating Prothrombotic Effects and Bleeding Risks

The increased mortality and bleeding observed with first-generation oral GP IIb/IIIa inhibitors prompted research into strategies to mitigate these risks. nih.govmdpi.comahajournals.orgahajournals.org The potential prothrombotic effect linked to partial agonist activity at low concentrations suggested the need for agents with different binding characteristics. nih.govmedscape.org Exploration of second-generation oral inhibitors focused on compounds with tighter binding to the GP IIb/IIIa receptor and longer durations of action, hypothesizing that these properties could avoid the issue of the receptor being left in an activated state during periods of low drug concentration. nih.govmedscape.orgahajournals.org Experimental data with some newer agents, like roxifiban (B1679589), showed no prothrombotic effects and improved antithrombotic efficacy compared to earlier compounds like this compound. medscape.org

Addressing bleeding risk involved a better understanding of the relationship between the level of platelet inhibition and bleeding complications. mdpi.comahajournals.orgahajournals.org While potent platelet inhibition is necessary for antithrombotic efficacy, excessive or prolonged inhibition increases bleeding risk. ahajournals.orgnih.gov Lessons learned from the oral inhibitor trials, where bleeding rates were increased despite the lack of clinical benefit, emphasized the delicate balance required. nih.govjacc.orgahajournals.org Strategies included exploring different dosing regimens and considering the potential for personalized approaches based on individual patient characteristics and response to therapy. mdpi.comahajournals.org

The interaction with concomitant antithrombotic therapies, such as aspirin (B1665792) and P2Y12 inhibitors, also played a role. ahajournals.orgahajournals.org The oral GP IIb/IIIa inhibitors were often studied in addition to aspirin, and later research explored their use alongside or instead of P2Y12 inhibitors. nih.govahajournals.orgnih.gov Optimizing the combination of antiplatelet agents to maximize antithrombotic benefit while minimizing bleeding remains an active area of research.

Exploration of Second-Generation Glycoprotein (B1211001) IIb/IIIa Inhibitors with Improved Profiles

The unfavorable outcomes with first-generation oral GP IIb/IIIa inhibitors spurred the exploration of second-generation compounds designed to overcome the identified limitations. mdpi.comahajournals.orgrevespcardiol.org These efforts focused on developing agents with improved pharmacological profiles, specifically addressing the issues of variable platelet inhibition and potential prothrombotic effects. nih.govmedscape.orgahajournals.org

Key characteristics sought in second-generation inhibitors included tighter binding affinity to the GP IIb/IIIa receptor and pharmacokinetics that would maintain consistent and adequate levels of platelet inhibition over the dosing interval. nih.govmedscape.orgahajournals.org The aim was to avoid the fluctuations in drug concentration that were hypothesized to contribute to the paradoxical platelet activation seen with some earlier agents. nih.govmedscape.orgjacc.org

While the initial wave of oral GP IIb/IIIa inhibitors did not succeed, the underlying concept of targeting the final common pathway of platelet aggregation remains attractive. Research has continued to explore novel compounds and delivery methods. For example, a new second-generation GP IIb/IIIa inhibitor, zalunfiban (B610598), is being investigated for pre-hospital use in STEMI patients, highlighting a shift towards targeted, short-acting inhibition in specific acute settings rather than long-term oral therapy. mdpi.comnih.govresearchgate.net

Development of Personalized Dosing Strategies and Monitoring Techniques for Antiplatelet Agents

The variable response to antiplatelet therapy and the unpredictable outcomes with fixed dosing of oral GP IIb/IIIa inhibitors underscored the need for personalized approaches. mdpi.comahajournals.orgecrjournal.com Research has focused on developing strategies to tailor antiplatelet therapy based on individual patient factors, including genetics, clinical characteristics, and monitoring of platelet function. revespcardiol.orgecrjournal.comnih.gov

Monitoring techniques to assess the degree of platelet inhibition have been explored to guide dosing and ensure an adequate antiplatelet effect while minimizing bleeding risk. oup.comnih.govnih.gov While traditional methods like turbidimetric aggregometry have limitations, newer bedside tests with faster turnaround times have been developed. nih.govnih.gov These techniques could potentially be used to inform personalized dosing strategies for antiplatelet agents, including future GP IIb/IIIa inhibitors, although the clinical utility of routine platelet function monitoring to guide therapy remains an area of ongoing investigation. oup.comnih.gov

Genetic polymorphisms, particularly in enzymes involved in drug metabolism and platelet receptors, have been studied for their influence on the response to antiplatelet agents. nih.govnih.govecrjournal.com While a study in OPUS-TIMI 16 patients did not show a significant impact of certain genetic variants on the composite endpoint, it did suggest an interaction with this compound treatment influencing bleeding outcomes. nih.gov This highlights the complexity of pharmacogenomics in predicting response and the need for further research to identify genetic markers that could inform personalized antiplatelet therapy.

Re-evaluation of Glycoprotein IIb/IIIa Inhibition in Specific Thrombotic Conditions

Despite the setbacks with long-term oral GP IIb/IIIa inhibition, the role of GP IIb/IIIa inhibitors, particularly intravenous agents, continues to be re-evaluated in specific thrombotic conditions and clinical settings. mdpi.comnih.govopencardiovascularmedicinejournal.com The experience with oral inhibitors reinforced the understanding that the optimal use of GP IIb/IIIa inhibition might be limited to acute, high-thrombotic risk situations where potent, immediate platelet blockade is critical. ahajournals.orgnih.govacc.org

Current guidelines often recommend intravenous GP IIb/IIIa inhibitors for bailout therapy in percutaneous coronary intervention (PCI) or in patients with high-risk features, such as ongoing ischemia or elevated troponin levels, particularly when an early invasive strategy is pursued. mdpi.comacc.orgccjm.orgahajournals.org The benefits of intravenous agents have been more consistently demonstrated in the setting of PCI, where thrombus formation is a significant concern. jacc.orgacc.orgccjm.orgopenaccessjournals.com

The lessons learned from the oral inhibitor trials, including the potential for prothrombotic effects at suboptimal levels, emphasize the importance of achieving and maintaining adequate platelet inhibition when GP IIb/IIIa inhibitors are used. medscape.orgjacc.orgopencardiovascularmedicinejournal.com The development of new, rapidly acting, and short-lived intravenous or subcutaneous GP IIb/IIIa inhibitors is an example of how research is focusing on specific clinical scenarios where the benefits of potent, temporary platelet inhibition may outweigh the risks. mdpi.comnih.govresearchgate.net The ongoing CELEBRATE trial with zalunfiban in STEMI patients is one such example, investigating the utility of a second-generation inhibitor in a pre-hospital setting to facilitate reperfusion. mdpi.comnih.govresearchgate.net

The experience with this compound and other oral GP IIb/IIIa inhibitors, while not clinically successful, has significantly advanced the understanding of platelet biology, the complexities of antiplatelet therapy, and the challenges of long-term platelet inhibition. These lessons continue to inform the development of newer antithrombotic strategies and the more targeted use of existing agents.

Q & A

Q. What experimental methodologies are recommended for assessing Orbofiban's efficacy in platelet inhibition?

this compound's antiplatelet effects are typically evaluated using flow cytometry to measure fibrinogen binding (via PAC-1 antibody) and α-granule release (via P-selectin expression) in ADP-stimulated platelets . Key steps include:

  • Blood collection : Use citrate or corn trypsin inhibitor (CTI)-treated tubes to prevent pre-activation.
  • Dose-response curves : Test this compound concentrations (e.g., 1–250 ng/ml) against ADP-induced platelet activation .
  • Statistical validation : Apply ANOVA with post-hoc tests (e.g., Tukey) to compare inhibition across doses and agonists.

Basic Research Question

Q. How do researchers standardize in vitro models for this compound's pharmacokinetic studies?

Standard protocols involve:

  • Platelet-rich plasma (PRP) preparation : Centrifuge blood at 150–200g for 15 minutes to isolate PRP.
  • Agonist selection : Use ADP (0.2–2 µM) or thrombin receptor-activating peptide (TRAP) to stimulate GPIIb/IIIa activation .
  • Oral bioavailability assessment : Measure plasma this compound levels via LC-MS/MS after administering fixed doses (e.g., 50 mg) in animal/human trials .

Advanced Research Question

Q. How should researchers address contradictory data on this compound's dual effects (fibrinogen inhibition vs. α-granule release)?

Evidence shows this compound inhibits fibrinogen binding but does not suppress P-selectin/CD63 expression, suggesting divergent signaling pathways downstream of GPIIb/IIIa . Methodological approaches include:

  • Pathway-specific inhibitors : Test PAR-1 antagonists (e.g., vorapaxar) to isolate thrombin-mediated granule release .
  • Proteomic analysis : Compare phosphorylation patterns of β3 integrin subunits under this compound treatment to identify uncoupled signaling nodes.
  • Dynamic modeling : Use computational tools to simulate ligand-receptor binding kinetics and downstream effector activation .

Advanced Research Question

Q. What factors contributed to the paradoxical outcomes in this compound clinical trials (e.g., OPUS-TIMI 16)?

The OPUS-TIMI 16 trial reported increased mortality with this compound, contrasting its preclinical efficacy. Critical analysis should focus on:

  • Trial design limitations : Suboptimal dosing schedules (e.g., fixed vs. weight-adjusted) and inclusion of broad ACS populations without risk stratification .
  • Pharmacodynamic rebound : Monitor off-target effects (e.g., paradoxical platelet activation post-drug clearance) via serial platelet function testing .
  • Comparative studies : Contrast this compound’s reversible binding with irreversible GPIIb/IIIa inhibitors (e.g., abciximab) to explain differential clinical outcomes .

Advanced Research Question

Q. How can researchers optimize this compound's therapeutic window given its narrow efficacy-toxicity profile?

Strategies include:

  • Personalized dosing : Use point-of-care platelet reactivity assays (e.g., VerifyNow) to tailor doses based on individual pharmacodynamic responses .
  • Combination therapy : Pair this compound with P2Y12 inhibitors (e.g., clopidogrel) to target multiple platelet activation pathways synergistically .
  • Long-term safety monitoring : Implement extended follow-up protocols to track bleeding events and mortality in post-marketing studies .

Advanced Research Question

Q. What translational gaps exist between this compound's preclinical success and clinical trial failures?

Key gaps include:

  • Species-specific differences : Validate this compound’s effects in humanized mouse models expressing human GPIIb/IIIa receptors .
  • Biomarker identification : Correlate BNP/NT-proBNP levels (markers of ventricular dysfunction) with this compound’s adverse outcomes in ACS patients .
  • Mechanistic redundancy : Investigate compensatory pathways (e.g., thrombin-PAR-1 axis) that bypass GPIIb/IIIa inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Orbofiban
Reactant of Route 2
Orbofiban

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.